![molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine CAS No. 362606-16-4](/img/structure/B1340145.png)
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
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Overview
Description
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a chemical compound with the CAS Number: 362606-16-4 . It has a molecular weight of 213.08 . The IUPAC name for this compound is 8-bromo-1,2,3,4-tetrahydro [1,6]naphthyridine .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a topic of interest in the field of medicinal chemistry due to their pharmacological activities . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The InChI code for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is 1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Chemical Reactions Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines . When reacted with 2 eq. of arylboronic acids, it resulted in diarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a solid at room temperature .Scientific Research Applications
Anticancer Activity
The 1,6-naphthyridine derivatives, which include compounds like 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, have been reported to possess anticancer properties. They are being explored for their potential to inhibit cancer cell growth and proliferation .
Anti-HIV Activity
These compounds are also studied for their anti-HIV activities. The research focuses on their ability to interfere with the life cycle of the HIV virus, potentially leading to new treatments for HIV/AIDS .
Antimicrobial Properties
The antimicrobial properties of 1,6-naphthyridine derivatives make them candidates for developing new antibiotics that can combat bacterial infections .
Analgesic and Anti-inflammatory Uses
Their analgesic and anti-inflammatory activities are being investigated for the development of new pain relief and anti-inflammatory medications .
Antioxidant Effects
Research into the antioxidant effects of these compounds could lead to applications in preventing or treating oxidative stress-related diseases .
Enantioselective Synthesis
The derivatives of 1,6-naphthyridine have been used in enantioselective synthesis processes to produce chiral molecules with high enantiomeric excess (ee), which is crucial in pharmaceutical manufacturing .
Mechanism of Action
Safety and Hazards
The safety information for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine includes a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Future Directions
The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKJNJWYCYMTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475914 |
Source
|
Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
362606-16-4 |
Source
|
Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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